molecular formula C12H14O3 B8446766 (3-oxo-1-phenylbutan-2-yl) acetate

(3-oxo-1-phenylbutan-2-yl) acetate

Cat. No.: B8446766
M. Wt: 206.24 g/mol
InChI Key: VRVFIMYRXLTDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-oxo-1-phenylbutan-2-yl) acetate is an organic compound with the molecular formula C12H14O3. It is a derivative of butanone, featuring an acetoxy group and a phenyl group attached to the butanone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-1-phenylbutan-2-yl) acetate typically involves the reaction of 4-phenyl-2-butanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acetylation process. The starting material, 4-phenyl-2-butanone, is reacted with acetic anhydride in large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanoic acid.

    Reduction: Formation of 3-hydroxy-4-phenyl-2-butanone.

    Substitution: Formation of 4-phenyl-2-butanone derivatives with different substituents.

Scientific Research Applications

(3-oxo-1-phenylbutan-2-yl) acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (3-oxo-1-phenylbutan-2-yl) acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s hydrophobic interactions with target molecules, influencing its biological activity.

Comparison with Similar Compounds

    4-Phenyl-2-butanone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    3-Hydroxy-4-phenyl-2-butanone: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

    4-(4-Acetoxyphenyl)-2-butanone: Similar structure but with an additional acetoxy group on the phenyl ring, affecting its chemical properties.

Uniqueness: (3-oxo-1-phenylbutan-2-yl) acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both acetoxy and phenyl groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(3-oxo-1-phenylbutan-2-yl) acetate

InChI

InChI=1S/C12H14O3/c1-9(13)12(15-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

VRVFIMYRXLTDDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.